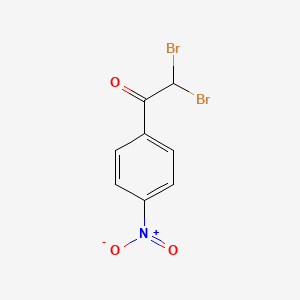
2,2-Dibromo-1-(4-nitrophenyl)ethanone
Übersicht
Beschreibung
2,2-Dibromo-1-(4-nitrophenyl)ethanone, or DBNE, is a type of organic compound that has a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. DBNE is a halogenated ketone, which is a type of compound that contains a bromine atom and a nitro group. It is an important intermediate in the synthesis of other compounds, and its properties make it useful for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Phase Equilibrium and Separation Techniques
Research on the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents has been conducted to understand their separation techniques better. The ternary phase diagrams constructed from this research can aid in the mixture separation of these compounds, providing a foundation for applications in material science and chemical engineering (Rongrong Li et al., 2019).
Crystal Structure and Molecular Interactions
The crystal structure of derivatives like 1-[1-(4-Nitrophenyl)ethylidene]thiosemicarbazide has been explored, revealing weak intermolecular hydrogen bonding interactions. Such studies are crucial for developing new materials and understanding molecular behavior in solid states (Jian-Gang Wang et al., 2008).
Synthesis of Novel Compounds
Research into the synthesis of α,β-unsaturated ketones as chalcone analogues via a S(RN)1 mechanism demonstrates the versatility of nitrophenyl ethanone derivatives in creating a wide variety of compounds. This method's efficiency in synthesizing chalcone analogues highlights the importance of nitrophenyl ethanone derivatives in medicinal chemistry and organic synthesis (C. Curti et al., 2007).
Antibacterial Activity
Some derivatives of nitrophenyl ethanone have been synthesized and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. This research points to the potential biomedical applications of these compounds in developing new antibacterial agents (A. Parekh et al., 2006).
Charge Density Analysis
The charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone has revealed detailed insights into intra- and intermolecular bonding features. Such analyses are fundamental in physical chemistry and materials science, providing a deeper understanding of molecular interactions (D. Hibbs et al., 2003).
Microwave-assisted Synthesis
Studies on microwave-assisted synthesis methods for derivatives of nitrophenyl ethanone underscore the efficiency of modern synthetic techniques. This approach can significantly speed up chemical reactions, offering practical benefits in pharmaceutical and chemical manufacturing (C. Curti et al., 2009).
Eigenschaften
IUPAC Name |
2,2-dibromo-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQBLCVHANXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343679 | |
| Record name | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
CAS RN |
21566-36-9 | |
| Record name | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21566-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)


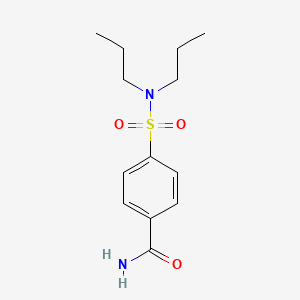

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)
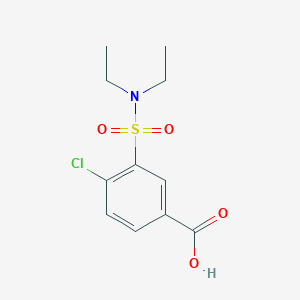
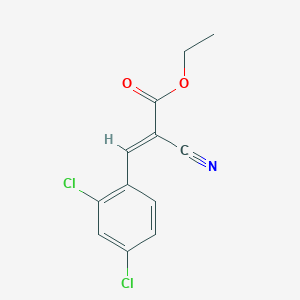
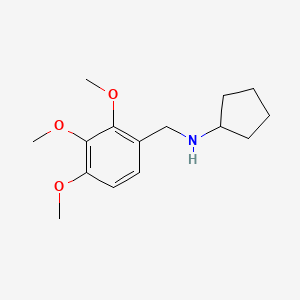
![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)
